N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide
Description
Introduction to N-[(2E)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide
Structural and Nomenclature Analysis of the Target Compound
The compound’s IUPAC name, N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, systematically describes its molecular architecture. The core structure is a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a sulfonyl group (-SO₂-) links to a 2-chlorobenzyl moiety, while position 2 is substituted with a benzamide group bearing a methyl group at the ortho position of the benzene ring.
Key Structural Features:
- 1,3,4-Thiadiazole core : Contributes aromaticity and electronic diversity due to sulfur’s electronegativity.
- Sulfonyl group : Introduces strong electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.
- Benzamide substituent : Provides a planar aromatic system for potential π-π stacking and hydrogen bonding.
The SMILES notation CC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl encodes the connectivity of atoms, emphasizing the spatial arrangement of the methylbenzamide and chlorobenzylsulfonyl groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃O₃S₂ |
| Molecular Weight | 407.9 g/mol |
| Heteroatoms | N₃, S₂, Cl, O₃ |
Historical Development of 1,3,4-Thiadiazole-Based Pharmacophores
1,3,4-Thiadiazoles emerged as pharmacophores in the mid-20th century due to their synthetic versatility and bioisosteric relationship with carboxylic acids. Early derivatives, such as sulfonamide-containing thiadiazoles, were explored for antimicrobial activity, leveraging sulfur’s ability to disrupt bacterial enzyme systems. The incorporation of sulfonyl groups, as seen in the target compound, became prevalent in the 1990s to improve metabolic stability and target selectivity.
Notable milestones include:
- 1950s–1970s : Development of acetazolamide, a carbonic anhydrase inhibitor featuring a 1,3,4-thiadiazole ring, which validated the scaffold’s potential in drug design.
- 2000s–Present : Advances in combinatorial chemistry enabled the synthesis of hybrid structures like the target compound, which merges thiadiazole cores with benzamide and sulfonyl groups for multitarget engagement.
Significance of Sulfonyl and Benzamide Substituents in Heterocyclic Systems
Sulfonyl Group (-SO₂-):
The sulfonyl moiety in the target compound serves dual roles:
- Electron-withdrawing effects : Polarizes the thiadiazole ring, increasing reactivity toward nucleophilic attack.
- Hydrogen-bond acceptor : The sulfonyl oxygen atoms facilitate interactions with biological targets, such as enzyme active sites.
Benzamide Substituent:
The 2-methylbenzamide group contributes to:
- Lipophilicity : The methyl group enhances membrane permeability, a critical factor in bioavailability.
- Target specificity : Benzamide derivatives are prevalent in kinase inhibitors and G-protein-coupled receptor modulators due to their ability to occupy hydrophobic binding pockets.
Table 2: Comparative Analysis of Related Compounds
| Compound | Core Structure | Sulfonyl Position | Benzamide Substituent |
|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | 5 | 2-Methyl |
| NSC698990 | 1,3,4-Thiadiazole | 5 | Unsubstituted |
Properties
Molecular Formula |
C17H14ClN3O3S2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-11-6-2-4-8-13(11)15(22)19-16-20-21-17(25-16)26(23,24)10-12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
ALCFWVYZNFVLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the sulfonyl and chlorobenzyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electron-deficient site, enabling nucleophilic substitution under basic conditions. This is facilitated by the 2-chlorobenzyl substituent, which enhances leaving-group potential.
Example : Reaction with ethanolamine in acetonitrile and triethylamine yields a sulfonamide derivative with enhanced solubility .
Electrophilic Aromatic Substitution (EAS)
The benzamide moiety undergoes EAS at the para position relative to the methyl group. The sulfonyl group deactivates the thiadiazole ring, directing reactivity to the benzamide aromatic system.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para-nitro derivative formation | |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | Bromination at the benzamide ring |
Key Finding : Nitration under cold conditions minimizes side reactions at the thiadiazole ring .
Ring-Opening Reactions of the Thiadiazole Core
The 1,3,4-thiadiazole ring undergoes cleavage under strong acidic or reductive conditions, producing intermediates for further functionalization.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux | Cleavage to thiourea and carboxylic acid derivatives | |
| Reduction | NaBH₄, ethanol | Ring opening to form thiol intermediates |
Mechanism : Protonation of the thiadiazole nitrogen weakens the S–N bond, leading to ring cleavage .
Oxidation and Reduction Reactions
The sulfonyl group is resistant to further oxidation but can undergo reduction to a sulfide under specific conditions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonyl Reduction | LiAlH₄, THF | Conversion to sulfide (–S–) | |
| Thiadiazole Oxidation | H₂O₂, acetic acid | Sulfone formation (if S–S bonds present) |
Note : Reduction of the sulfonyl group requires strong reducing agents and anhydrous conditions.
Complexation with Metal Ions
The thiadiazole nitrogen atoms and sulfonyl oxygen act as ligands for transition metals, forming coordination complexes.
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Cu(II) | Ethanol, 25°C | Catalytic activity in oxidation reactions | |
| Fe(III) | Aqueous pH 7 | Potential antimicrobial synergism |
Example : Cu(II) complexes exhibit enhanced catalytic activity in Suzuki coupling reactions .
Hydrolysis of the Amide Bond
The 2-methylbenzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-Methylbenzoic acid and thiadiazole amine | |
| Basic | NaOH, H₂O/EtOH | Sodium carboxylate and free amine |
Kinetics : Hydrolysis rates increase with electron-withdrawing substituents on the benzamide ring .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are known for their significant antimicrobial properties. Research has shown that compounds with a thiadiazole core can exhibit potent activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported that certain 1,3,4-thiadiazole derivatives demonstrated excellent antibacterial activity with MIC values as low as 0.03 mg/ml against Staphylococcus aureus and Bacillus subtilis .
- Broad Spectrum : The compound's structure allows for modifications that enhance its efficacy against gram-positive and gram-negative bacteria. Thiadiazoles have been synthesized and screened against Escherichia coli and Enterococcus faecalis, showing promising results in inhibiting these pathogens .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (mg/ml) |
|---|---|---|
| Compound A | S. aureus | 0.03 |
| Compound B | B. subtilis | 0.03 |
| Compound C | E. coli | 0.4 |
| Compound D | E. faecalis | 0.85 |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has also been explored extensively:
- Cell Line Studies : Various studies have indicated that thiadiazole compounds can inhibit the growth of cancer cell lines more effectively than standard treatments. For example, certain derivatives exhibited IC50 values lower than those of cisplatin in MDA-MB-231 breast cancer cells, indicating superior efficacy .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of apoptosis-related proteins .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole A | MDA-MB-231 | 3.3 |
| Thiadiazole B | HEK293T | 34.71 |
| Thiadiazole C | Mycobacterium smegmatis | 26.46 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, thiadiazole derivatives have shown promise in anti-inflammatory applications:
- Inflammation Models : Novel compounds derived from thiadiazoles have been tested for their ability to reduce edema in animal models. For instance, specific derivatives displayed significant reductions in inflammation markers after treatment .
- Target Proteins : The interaction with cyclooxygenase (COX) enzymes has been a focal point in understanding the anti-inflammatory mechanisms of these compounds, with some showing selective inhibition comparable to established drugs like Celecoxib .
Table 3: Anti-inflammatory Activity of Thiadiazole Derivatives
| Compound | Model | Effectiveness |
|---|---|---|
| Compound A | Edema Reduction Model | High |
| Compound B | COX Inhibition | Moderate |
Mechanism of Action
The mechanism by which N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole ring can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Thiadiazole derivatives share a common five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Key structural differences arise from substituents, which critically influence physicochemical and biological properties.
Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives
Functional Group Impact
Stability and Reactivity
- The sulfonyl group in the target compound likely improves thermal stability compared to sulfides (e.g., ). However, compounds like 6f () with fused thienothiophene rings exhibit higher melting points (>300°C), suggesting extended conjugation enhances stability .
Reported Activities of Analogs
- Antimicrobial : Benzyl sulfinyl derivatives () showed promise against multi-drug-resistant pathogens .
- Insecticidal/Fungicidal : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrated broad-spectrum activity .
- Enzyme Inhibition : Molecular docking studies () revealed thiadiazole derivatives targeting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
Target Compound’s Potential
While direct bioactivity data for the target compound are lacking, its structural features suggest:
- Enhanced solubility due to the sulfonyl group, improving bioavailability.
- Possible enzyme inhibition via interactions with the thiadiazole core and aromatic substituents, akin to ’s DHFR inhibitors .
Biological Activity
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their broad spectrum of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The presence of sulfonyl and benzamide moieties in this compound enhances its potential biological activity.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies evaluating various thiadiazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus have demonstrated promising results. In one study, several synthesized derivatives exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound may similarly demonstrate effective antimicrobial action due to its structural similarities with other active thiadiazole derivatives.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. For example, certain compounds have shown high inhibitory activities against various cancer cell lines. In vitro studies revealed that some derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like cisplatin . The specific interactions at the molecular level and the pathways involved in the anticancer effects of this compound remain an area for further research.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, they may bind to enzymes or receptors involved in critical cellular pathways. Preliminary studies suggest that these compounds can modify cysteine residues in proteins through thiol reactivity, which may lead to alterations in protein function and subsequent biological effects .
Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against common pathogens. Some compounds showed inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
- Anticancer Activity : Another investigation into a related series demonstrated that certain derivatives had IC50 values significantly lower than established chemotherapeutics when tested on breast cancer cell lines (MDA-MB-231) .
- Thiol Reactivity : Research focused on the reactivity of thiadiazoles with cysteine residues revealed that these compounds could rapidly modify free thiols, suggesting a mechanism for their biological activity through selective protein modification .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Thiadiazole core formation : Cyclization of thiosemicarbazides with sulfonyl chlorides under basic conditions (e.g., NaOH in ethanol) .
- Sulfonation : Reaction of the thiadiazole intermediate with 2-chlorobenzyl sulfonyl chloride in dry benzene or DMF, catalyzed by triethylamine at 0–5°C .
- Imine formation : Condensation with 2-methylbenzaldehyde under reflux in ethanol .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of:
- FT-IR spectroscopy : Confirm sulfonyl (SO₂) stretches at 1350–1150 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide and chlorobenzyl groups) and sulfonyl-linked CH₂ (δ 4.5–4.8 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 450–460 for parent ion) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of this compound to biological targets like VEGFR-2?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions between the thiadiazole core and VEGFR-2’s ATP-binding pocket (PDB ID: 4ASD). Key residues: Lys868, Glu885 .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity and stability of the imine and sulfonyl groups .
Q. How do structural modifications (e.g., substituent variation on the benzamide or chlorobenzyl group) affect anti-proliferative activity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the benzamide ring.
- Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Key Findings :
| Substituent | IC₅₀ (μM) | Notes |
|---|---|---|
| 2-CH₃ (Parent) | 12.3 ± 1.2 | Baseline activity |
| 4-OCH₃ | 8.9 ± 0.7 | Enhanced solubility, moderate cytotoxicity |
| 3-NO₂ | >50 | Reduced activity due to steric hindrance . |
Q. What analytical techniques resolve contradictions in spectral data interpretation (e.g., ambiguous NOE correlations in NMR)?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping aromatic signals and confirm through-space interactions (e.g., NOESY for imine geometry) .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) with single-crystal data (R-factor < 0.05) .
Methodological Challenges & Solutions
Q. How can researchers address low solubility in biological assays without altering the core structure?
- Approach :
- Co-solvents : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Q. What strategies mitigate synthetic byproducts (e.g., sulfonate esters) during sulfonation?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
